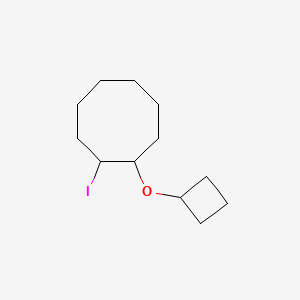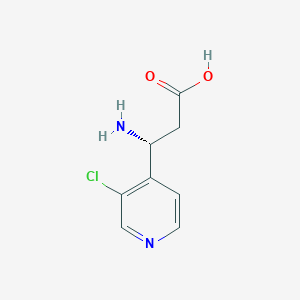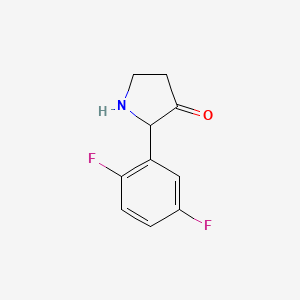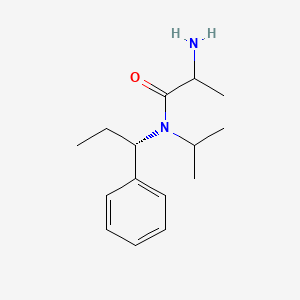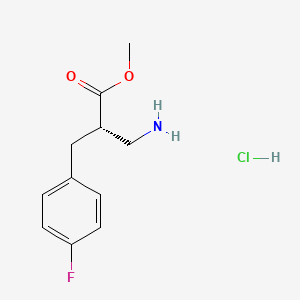
methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, a fluorophenyl group, and a propanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Aminomethylation: Introduction of the aminomethyl group through reactions with formaldehyde and amines.
Fluorination: Incorporation of the fluorophenyl group using fluorinating agents such as Selectfluor.
Esterification: Formation of the propanoate ester via esterification reactions with methanol and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Flow microreactor systems have been shown to enhance the efficiency and sustainability of such syntheses .
化学反応の分析
Types of Reactions
Methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired biological or chemical outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl (2S)-2-(aminomethyl)-3-(4-chlorophenyl)propanoate;hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
Methyl (2S)-2-(aminomethyl)-3-(4-bromophenyl)propanoate;hydrochloride: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to its analogs.
特性
分子式 |
C11H15ClFNO2 |
|---|---|
分子量 |
247.69 g/mol |
IUPAC名 |
methyl (2S)-2-(aminomethyl)-3-(4-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H14FNO2.ClH/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8;/h2-5,9H,6-7,13H2,1H3;1H/t9-;/m0./s1 |
InChIキー |
OLZBLSLEASNJEF-FVGYRXGTSA-N |
異性体SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)F)CN.Cl |
正規SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


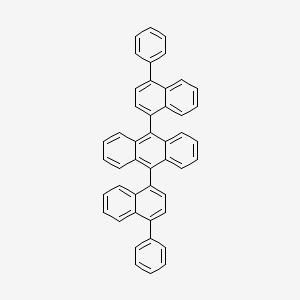
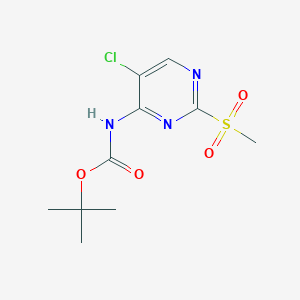
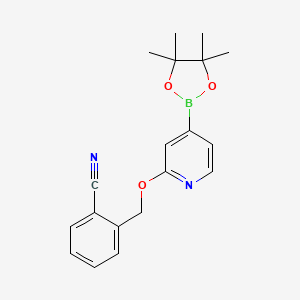
![2-amino-N-[(1S)-1-(4-fluorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B15242725.png)
![7-tert-Butyl-2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15242746.png)
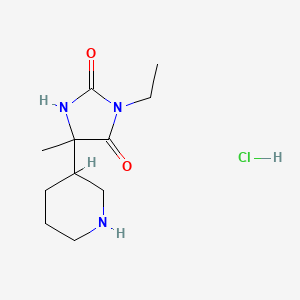
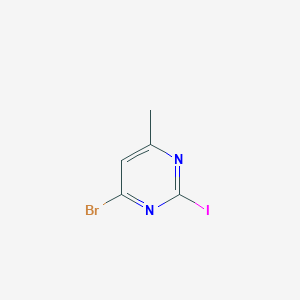
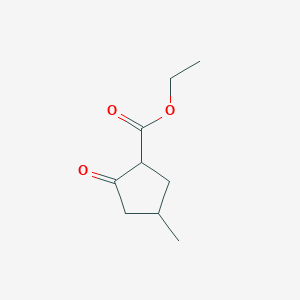
![2-amino-N,3-dimethyl-N-[(3S)-1-methylpiperidin-3-yl]butanamide](/img/structure/B15242773.png)
